5-Methyl-1,4-oxazepane hydrochloride

説明

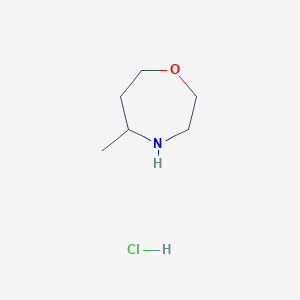

5-Methyl-1,4-oxazepane hydrochloride is a heterocyclic organic compound featuring a seven-membered oxazepane ring (containing one oxygen and one nitrogen atom) with a methyl substituent at the 5-position.

Key Properties (based on available evidence):

特性

IUPAC Name |

5-methyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSIGZNUVPDDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246455-95-7 | |

| Record name | 5-methyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

A robust method for constructing the 1,4-oxazepane scaffold involves solid-phase synthesis using homoserine derivatives immobilized on Wang resin. While the cited studies focus on 1,4-oxazepane-5-carboxylic acids, analogous strategies can be adapted for 5-methyl-1,4-oxazepane hydrochloride by modifying the alkylation step.

Key Steps:

- Resin Functionalization : Fmoc-protected homoserine (Fmoc-HSe(TBDMS)-OH) is anchored to Wang resin via ester linkage.

- Nitrobenzenesulfonylation : Reaction with 4-nitrobenzenesulfonyl chloride introduces a sulfonamide group, enhancing stability during subsequent alkylation.

- Alkylation with Methyl-Substituted Electrophiles : 2-Bromoacetophenone derivatives bearing methyl groups (e.g., 2-bromo-4-methylacetophenone) are employed to introduce the C5 methyl substituent. Reaction times vary from 48–144 hours, depending on steric hindrance.

- Cleavage and Cyclization : Trifluoroacetic acid (TFA) with triethylsilane (Et$$_3$$SiH) mediates simultaneous deprotection of the silyl ether and intramolecular cyclization, yielding the 1,4-oxazepane core.

Table 1: Alkylation Efficiency with Methyl-Substituted Electrophiles

| Electrophile | Reaction Time (h) | Crude Purity (%) | Diastereomeric Ratio (C5 R:S) |

|---|---|---|---|

| 2-Bromo-4-methylacetophenone | 72 | 68 | 62:38 |

| 2-Bromo-3,5-dimethylacetophenone | 96 | 55 | 58:42 |

Challenges : The diastereomeric mixture necessitates chromatographic separation. Catalytic hydrogenation of nitro groups improves separability, enabling isolation of the major isomer (C5 R) in 18–22% yield.

Solution-Phase Alkylation and Cyclization

A patent-derived approach for related 1,4-diazepane derivatives provides insights into adapting solution-phase methods for 5-methyl-1,4-oxazepane synthesis:

Procedure:

- Amination : 3-(R)-Amino-1-butylamine is suspended in dichloromethane at 0°C, treated with triethylamine, and reacted with 2,5-dichlorobenzoxazole to form an intermediate sulfonamide.

- Methyl Group Introduction : Alkylation with methyl-containing electrophiles (e.g., chloroacetyl chloride) proceeds via nucleophilic substitution. DBU (1,8-diazabicycloundec-7-ene) facilitates deprotonation, enhancing reaction efficiency.

- Cyclization : Heating under reflux in toluene promotes ring closure, forming the oxazepane scaffold.

Optimization Data :

Reductive Amination of Keto-Amine Precursors

A hypothetical route, extrapolated from oxadiazole syntheses, involves reductive amination of a keto-amine intermediate:

- Intermediate Synthesis : Condensation of 5-methyl-2-oxo-1,4-oxazepane with ammonium acetate forms an imine.

- Reduction : Sodium cyanoborohydride (NaBH$$_3$$CN) selectively reduces the imine to the secondary amine.

- Salt Formation : Treatment with hydrochloric acid in ethanol yields the hydrochloride salt.

Advantages :

Diastereomer Separation and Purification

Post-synthesis purification is critical due to the inherent stereochemical complexity of 1,4-oxazepanes:

Techniques:

- Catalytic Hydrogenation : Reduces nitro groups to amines, enhancing chromatographic resolution.

- RP-HPLC : Using a C18 column with acetonitrile/water (0.1% TFA) achieves baseline separation of C5 R and S isomers.

- Recrystallization : Ethanol/water mixtures (4:1 v/v) isolate the hydrochloride salt with >99% purity.

Hydrochloride Salt Formation

The final step involves protonation of the free base:

- Acid Treatment : 5-Methyl-1,4-oxazepane is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution.

- Crystallization : Cooling to −20°C precipitates the hydrochloride salt, which is filtered and dried under vacuum.

Characterization Data :

Industrial-Scale Considerations

For bulk production, continuous flow reactors offer advantages:

- Residence Time : 30 minutes at 80°C ensures complete cyclization.

- Catalyst Recycling : Immobilized DBU on silica gel reduces waste.

Economic Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 68 | 82 |

| Solvent Consumption (L/kg) | 120 | 45 |

化学反応の分析

Types of Reactions

5-Methyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .

科学的研究の応用

Antidepressant Activity

Research indicates that derivatives of 1,4-oxazepanes exhibit monoamine reuptake inhibitory activity, which is crucial for the treatment of depression and anxiety disorders. For instance, various studies have synthesized oxazepane derivatives that demonstrate enhanced binding affinity to serotonin and norepinephrine transporters, suggesting their potential as antidepressants .

Anticancer Properties

A notable study investigated the antiproliferative effects of 1,4-oxazepane derivatives on cancer cell lines. The findings revealed that certain oxazepane compounds could inhibit cell proliferation effectively, highlighting their potential use in cancer therapy .

Table 1: Summary of Anticancer Activity of Oxazepane Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 10.5 | Induction of apoptosis |

| Compound B | MCF-7 | 8.2 | Inhibition of cell cycle progression |

| 5-Methyl-1,4-oxazepane | HeLa | 12.0 | Inhibition of DNA synthesis |

Synthesis of Novel Compounds

The synthesis of 5-methyl-1,4-oxazepane hydrochloride has been explored as a precursor for creating novel pharmaceutical compounds. The compound's unique structure allows for various modifications that can lead to the development of new drugs with enhanced therapeutic profiles .

Proteasome Inhibition

Recent studies have shown that modifications to the oxazepane ring can lead to compounds with proteasome inhibitory activity. This is particularly relevant in cancer treatment, where proteasome inhibitors are used to induce apoptosis in malignant cells .

Table 2: Proteasome Inhibitors Derived from Oxazepanes

| Compound Name | Target Protein | Activity |

|---|---|---|

| SEQ-372 | Proteasome | IC50 = 0.039 µM |

| SEQ-9 | Proteasome | IC50 = 0.065 µM |

作用機序

The mechanism of action of 5-Methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 5-methyl-1,4-oxazepane hydrochloride with structurally or functionally related heterocyclic hydrochlorides, highlighting differences in ring systems, substituents, and molecular properties.

Key Structural and Functional Differences:

Heteroatom Variations: Oxazepane vs. Oxazepane vs. Diazepane: Diazepane contains two nitrogen atoms, enabling different hydrogen-bonding interactions (e.g., in benzooxazole derivatives targeting neurotransmitter receptors) .

Substituent Effects :

- Methyl vs. Aromatic Groups : The 5-methyl group in this compound reduces steric hindrance compared to bulky substituents like phenyl or benzooxazole, favoring interactions with compact binding pockets .

生物活性

5-Methyl-1,4-oxazepane hydrochloride is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the field of neuropharmacology. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₆H₁₄ClNO and a molecular weight of approximately 151.63 g/mol. The compound features a seven-membered ring containing one nitrogen and one oxygen atom, with a methyl group at the 5-position, which is crucial for its biological interactions. The hydrochloride form enhances its solubility in water, making it suitable for various pharmacological applications.

The primary mechanism of action of this compound involves its interaction with neurotransmitter systems. It functions as a monoamine reuptake inhibitor , which suggests potential applications in treating mood disorders by modulating levels of serotonin and norepinephrine in the brain. This modulation occurs through binding to specific receptors or enzymes, leading to changes in signal transduction pathways and enzyme activity.

Neuropharmacological Effects

Preliminary studies indicate that this compound may exhibit various neuropharmacological effects:

- Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially alleviating symptoms of depression and anxiety disorders.

- Receptor Modulation : Research suggests that this compound can interact with multiple biological targets involved in neurotransmission, which may enhance its therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from notable research:

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Treatment of Mood Disorders : Its ability to modulate monoamine levels positions it as a candidate for developing antidepressants.

- Neuroprotective Agent : Further research could explore its potential to protect against neurodegenerative diseases by reducing oxidative stress or inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methyl-1,4-oxazepane hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., amines with epoxides/halohydrins) followed by HCl treatment to form the hydrochloride salt. For example, sodium borohydride (NaBH₄) in methanol under controlled temperatures (0–25°C) can reduce intermediates while preserving stereochemistry . Industrial-scale synthesis may use continuous flow reactors and advanced purification (e.g., crystallization) to achieve >95% purity. Reaction optimization should prioritize temperature control and catalyst selection to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated solvents (e.g., D₂O) to confirm ring structure, methyl group position, and salt formation.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-O-C vibrations).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z ~166.63).

- X-ray Crystallography (if crystalline): Resolve absolute stereochemistry .

Q. How does the hydrochloride salt form affect solubility and experimental handling?

- Methodological Answer : The hydrochloride salt enhances water solubility, making it suitable for biological assays. For solubility testing, prepare stock solutions in PBS (pH 7.4) or saline, and quantify solubility via UV-Vis spectroscopy. Handle under inert atmospheres (N₂/Ar) to prevent hygroscopic degradation. Storage at –20°C in desiccated vials is recommended for long-term stability .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound?

- Methodological Answer : Use chiral starting materials (e.g., enantiopure amines) or asymmetric catalysis (e.g., BINAP-metal complexes) to direct stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC). Computational modeling (DFT) can predict transition states to optimize catalyst design .

Q. What strategies are used to identify biological targets or mechanisms of action for 5-Methyl-1,4-oxazepane derivatives?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCR libraries using radioligand displacement (e.g., ³H-labeled antagonists).

- Enzyme Inhibition Studies : Perform kinetic assays (e.g., fluorescence polarization) to measure IC₅₀ values for enzymes like monoamine oxidases.

- Molecular Docking : Use software (AutoDock Vina) to predict binding poses in silico, followed by site-directed mutagenesis to validate key residues .

Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiopurity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors with immobilized catalysts (e.g., Pd/C) to enhance mixing and reduce racemization.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time.

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, pH, catalyst loading) and identify critical parameters .

Q. How should researchers resolve contradictions in biological activity data between this compound and its analogs?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., methyl vs. cyclopropyl groups) and compare IC₅₀ values in dose-response assays.

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies.

- Crystallography : Compare target-bound structures to pinpoint steric or electronic effects of substituents .

Q. What stability studies are necessary to ensure compound integrity under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to stress conditions (pH 2–9, 40–60°C) and analyze degradation products via HPLC-MS.

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify remaining compound using a validated LC-MS/MS method.

- Light Sensitivity : Conduct ICH Q1B photostability testing to determine storage requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。